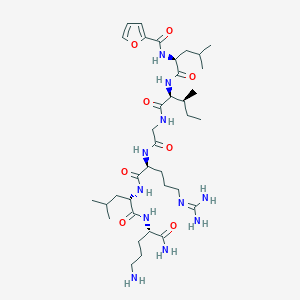

2-furoyl-LIGRLO-amide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIRYSKGDEIOG-WTWMNNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Furoyl-LIGRLO-amide: A Comprehensive Technical Guide on its Mechanism of Action as a PAR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-furoyl-LIGRLO-amide is a synthetic hexapeptide that has emerged as a highly potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of 2-furoyl-LIGRLO-amide, detailing its interaction with PAR2 and the subsequent intracellular signaling cascades. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to 2-Furoyl-LIGRLO-amide and PAR2

Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.

Synthetic peptides that mimic this tethered ligand sequence can also activate PAR2. 2-furoyl-LIGRLO-amide is a chemically modified version of the murine PAR2 activating peptide sequence (SLIGRL-NH2). The N-terminal 2-furoyl group modification significantly enhances its potency and stability, making it a valuable tool for studying PAR2 function.[1] It is considered one of the most potent and selective PAR2 activators described to date.[2]

Mechanism of Action: PAR2 Activation and Downstream Signaling

2-furoyl-LIGRLO-amide directly binds to and activates PAR2, initiating a cascade of intracellular signaling events. This activation is independent of proteolytic cleavage.[3] The primary signaling pathway involves the coupling of PAR2 to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of PAR2 activation.[1][2]

Beyond G protein-dependent signaling, PAR2 activation can also lead to G protein-independent signaling through the β-arrestin pathway.[1]

Signaling Pathway Diagram

Caption: PAR2 signaling cascade initiated by 2-furoyl-LIGRLO-amide.

Quantitative Data Summary

The potency and efficacy of 2-furoyl-LIGRLO-amide have been quantified in various in vitro and in vivo models. The following tables summarize the key data points.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line/Tissue | Value | Reference |

| pD2 | - | 7.0 | [4][5] |

| Potency vs. SLIGRL-NH2 (Intracellular Calcium) | Cultured human PAR2-expressing cells | 10-25 times more potent | [2][4] |

| Potency vs. SLIGRL-NH2 (Intracellular Calcium) | Cultured rat PAR2-expressing cells | 10-25 times more potent | [2][4] |

| Potency vs. SLIGRL-NH2 (Arterial Vasodilation) | - | 10-300 times more potent | [2][4] |

| Kd (Binding Affinity) | NCTC2544 cells expressing PAR2 | 122 ± 26.1 nM | [6] |

| Bmax (Receptor Density) | NCTC2544 cells expressing PAR2 | 180 ± 6 fmol / 3.0 x 10^5 cells | [6] |

Table 2: In Vivo Activity

| Effect | Animal Model | Dose | Outcome | Reference |

| Acute Itch | Wild-type mice | 10 µg (intradermal) | Significantly decreased the number of scratches | [4] |

| Gastric Mucosal Cytoprotection | Mice | - | Potent cytoprotective activity, greater than SLIGRL-NH2 | [7] |

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental to determining the agonist activity of 2-furoyl-LIGRLO-amide on PAR2.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to 2-furoyl-LIGRLO-amide stimulation in PAR2-expressing cells.

Materials:

-

PAR2-expressing cells (e.g., HEK293 or NCTC2544 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM)

-

HEPES-buffered saline (HBS)

-

2-furoyl-LIGRLO-amide stock solution

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture: Culture PAR2-expressing cells to confluency in appropriate media.

-

Dye Loading: Incubate cells with the calcium-sensitive fluorescent dye in HBS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBS to remove excess dye.

-

Stimulation: Add varying concentrations of 2-furoyl-LIGRLO-amide to the cells.

-

Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in [Ca2+]i.

-

Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Workflow for Calcium Mobilization Assay

Caption: Workflow for the intracellular calcium mobilization assay.

Vascular Relaxation Assay

This ex vivo assay assesses the physiological effect of 2-furoyl-LIGRLO-amide on blood vessel tone.

Objective: To measure the vasorelaxant effect of 2-furoyl-LIGRLO-amide on pre-constricted arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta or murine femoral arteries)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

Vasoconstrictor (e.g., phenylephrine or cirazoline)

-

2-furoyl-LIGRLO-amide stock solution

Procedure:

-

Tissue Preparation: Isolate arterial rings and mount them in an organ bath filled with oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor.

-

Agonist Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of 2-furoyl-LIGRLO-amide.

-

Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage reversal of the pre-contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of 2-furoyl-LIGRLO-amide for PAR2.

Objective: To characterize the binding of a radiolabeled derivative of 2-furoyl-LIGRLO-amide to PAR2.

Materials:

-

PAR2-expressing cells or cell membranes

-

Radiolabeled 2-furoyl-LIGRLO-amide derivative (e.g., [3H]propionyl-2fLI)[8]

-

Unlabeled 2-furoyl-LIGRLO-amide (for competition binding)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate PAR2-expressing cells or membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.

-

Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Perform Scatchard analysis on saturation binding data to determine Kd and Bmax. For competition binding, calculate the Ki value.

Workflow for Radioligand Binding Assay

Caption: Workflow for the radioligand binding assay.

Selectivity and Specificity

An important characteristic of 2-furoyl-LIGRLO-amide is its selectivity for PAR2. Unlike some other PAR2-activating peptides, such as trans-cinnamoyl-LIGRLO-NH2, it does not cause prominent non-PAR2-mediated contraction of murine femoral arteries.[2] The binding of its derivatives is shown to be specific to PAR2-transfected cells and can be competed off by other known PAR2 agonists but not by reverse-sequence peptides that do not activate PAR2.[8]

Conclusion

2-furoyl-LIGRLO-amide is an invaluable pharmacological tool for investigating the role of PAR2 in health and disease. Its high potency, selectivity, and stability make it superior to the endogenous activating peptide for in vitro and in vivo studies. The detailed mechanism of action, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of targeting PAR2.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Furoyl-LIGRL-Amide (Protease-Activated Receptor 2 (PAR2) Agonist) - Echelon Biosciences [echelon-inc.com]

- 8. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist 2-furoyl-LIGRLO-amide: A Deep Dive into PAR2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide agonist 2-furoyl-LIGRLO-amide and its critical role in elucidating the signaling pathways of Proteinase-Activated Receptor 2 (PAR2). A potent and selective tool, this agonist has been instrumental in advancing our understanding of PAR2's physiological and pathological functions, paving the way for novel therapeutic interventions.

Introduction to PAR2 and the Synthetic Agonist

Proteinase-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[1] This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans and SLIGRL-NH2 in rodents) that binds to the receptor's second extracellular loop, initiating a cascade of intracellular signaling events.[1][2]

To study PAR2 signaling in the absence of enzymatic cleavage, synthetic peptide agonists that mimic the tethered ligand have been developed. Among these, 2-furoyl-LIGRLO-amide has emerged as a particularly potent and selective activator of PAR2.[2][3] The N-terminal 2-furoyl group modification significantly enhances its potency, making it 10 to 300 times more potent than the parent peptide SLIGRL-NH2 in various biological assays.[2][3]

Mechanism of Action and Signaling Pathways

2-furoyl-LIGRLO-amide directly binds to and activates PAR2, initiating downstream signaling through multiple pathways. The primary and most well-characterized pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[2][4]

Beyond G-protein coupling, PAR2 activation by 2-furoyl-LIGRLO-amide also engages β-arrestin-dependent signaling cascades.[2][5] β-arrestins are scaffolding proteins that not only mediate receptor desensitization and internalization but also initiate distinct signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[6][7] This dual signaling capacity highlights the complexity of PAR2 function and its ability to elicit diverse cellular responses.

Figure 1: 2-furoyl-LIGRLO-amide activated PAR2 signaling pathways.

Quantitative Data

The potency of 2-furoyl-LIGRLO-amide in activating PAR2 has been quantified across various cell types and assays. The half-maximal effective concentration (EC50) values demonstrate its high efficacy in initiating downstream signaling events.

| Assay Type | Cell Line | Species | EC50 (nM) | Reference |

| Intracellular Calcium Mobilization | KNRK cells | Rat | ~10-25 times more potent than SLIGRL-NH2 | [2] |

| Intracellular Calcium Mobilization | HEK293 cells | Human | 340 | [8] |

| Intracellular Calcium Mobilization | 16HBE14o- cells | Human | 840 | [9] |

| β-Arrestin Recruitment | HEK293T cells | Human | 150 | [10] |

| Arterial Vasodilation | Rat Aorta | Rat | 10-300 times more potent than SLIGRL-NH2 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments used to characterize the activity of 2-furoyl-LIGRLO-amide on PAR2.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Figure 2: Experimental workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: PAR2-expressing cells (e.g., HEK293 or KNRK cells) are cultured to near confluence.[2][11]

-

Cell Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.[2]

-

Assay Performance: The loaded cells are placed in a fluorometer or a fluorescence microscope. After establishing a stable baseline fluorescence, 2-furoyl-LIGRLO-amide is added at various concentrations.

-

Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve from which the EC50 value can be calculated.[2]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated PAR2, often using techniques like Bioluminescence Resonance Energy Transfer (BRET).

Figure 3: Experimental workflow for a β-arrestin recruitment BRET assay.

Methodology:

-

Construct Preparation: Cells are co-transfected with two constructs: one encoding PAR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Assay Performance: Transfected cells are incubated with the BRET substrate (e.g., coelenterazine h). Upon addition of 2-furoyl-LIGRLO-amide, PAR2 is activated, leading to the recruitment of β-arrestin.

-

Data Acquisition and Analysis: The proximity of the donor and acceptor molecules due to recruitment allows for energy transfer, resulting in an increase in the acceptor's emission. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. Dose-response curves are generated to determine the EC50 for β-arrestin recruitment.[5]

Ligand Binding Assay

Radioligand binding assays are used to determine the binding characteristics of 2-furoyl-LIGRLO-amide to PAR2.

Methodology:

-

Radioligand Preparation: A radiolabeled version of a PAR2 ligand, such as [3H]2-furoyl-LIGRL-NH2, is used.[1]

-

Cell Preparation: Membranes from cells expressing PAR2 are prepared.

-

Binding Reaction: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled 2-furoyl-LIGRLO-amide.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, from which the inhibition constant (Ki) of 2-furoyl-LIGRLO-amide can be calculated, providing a measure of its binding affinity.[1]

Conclusion

2-furoyl-LIGRLO-amide is an invaluable pharmacological tool for investigating the multifaceted signaling of PAR2. Its high potency and selectivity have enabled detailed characterization of both G-protein-dependent and β-arrestin-mediated pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the roles of PAR2 in health and disease, ultimately facilitating the development of novel therapeutics targeting this important receptor.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential effects of beta-arrestins on the internalization, desensitization and ERK1/2 activation downstream of protease activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Furoyl-LIGRLO-amide (2Fly), PAR2 agonist (ab120800) | Abcam [abcam.co.jp]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Glycosylation and the activation of proteinase-activated receptor 2 (PAR2) by human mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2-Furoyl-LIGRLO-amide: A Potent and Selective PAR2 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 2-furoyl-LIGRLO-amide, a highly potent and selective agonist of Protease-Activated Receptor 2 (PAR2). This document details the experimental protocols for its synthesis via solid-phase peptide synthesis, and its functional evaluation through intracellular calcium mobilization and vasodilation assays. Quantitative data are presented to compare its activity with other PAR2 agonists, and its dual signaling mechanism through Gq/11 and β-arrestin pathways is illustrated. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and cell signaling who are interested in the therapeutic potential of targeting PAR2.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. PAR2 is widely expressed throughout the body and is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and vascular regulation. The discovery of synthetic agonists that can selectively activate PAR2 without the need for proteolytic enzymes has been instrumental in elucidating its biological functions.

2-Furoyl-LIGRLO-amide is a synthetic hexapeptide that has emerged as a cornerstone tool for studying PAR2. It is a modification of the murine PAR2 tethered ligand sequence (SLIGRL), featuring an N-terminal 2-furoyl group. This modification significantly enhances its potency and selectivity for PAR2, making it an invaluable pharmacological probe.

Discovery and Biological Activity

2-Furoyl-LIGRLO-amide was first described as a potent and selective PAR2 agonist by McGuire et al. in 2004.[1] Their research demonstrated that the N-terminal furoyl modification dramatically increased the peptide's potency compared to the parent peptide, SLIGRL-NH2.

In Vitro Activity

The primary mechanism of PAR2 activation by 2-furoyl-LIGRLO-amide involves the induction of intracellular calcium mobilization. In various cell lines expressing PAR2, such as human embryonic kidney (HEK293) cells and rat kidney epithelial (KNRK) cells, 2-furoyl-LIGRLO-amide elicits a robust and concentration-dependent increase in intracellular calcium.[2][3] This activity is significantly more potent than that of SLIGRL-NH2.[2]

Another key biological effect of 2-furoyl-LIGRLO-amide is the induction of vasodilation. In isolated arterial ring assays, it causes a dose-dependent relaxation of pre-contracted arteries, an effect mediated by the endothelium.[4][5]

Quantitative Data

The potency of 2-furoyl-LIGRLO-amide has been quantified in various assays, consistently demonstrating its superiority over other PAR2 agonists.

| Agonist | Assay | Cell Line/Tissue | Potency (pD2) | Potency (EC50) | Potency vs. SLIGRL-NH2 | Reference(s) |

| 2-Furoyl-LIGRLO-amide | Intracellular Calcium Mobilization | Rat PAR2-expressing KNRK cells | 7.0 ± 0.1 | - | ~25-fold more potent | [3] |

| 2-Furoyl-LIGRLO-amide | Intracellular Calcium Mobilization | Human PAR2-expressing HEK293 cells | 5.4 ± 0.1 | - | 10 to 25-fold more potent | [2][3] |

| SLIGRL-NH2 | Intracellular Calcium Mobilization | Rat PAR2-expressing KNRK cells | 5.6 ± 0.1 | - | - | [3] |

| 2-Furoyl-LIGRLO-amide | Arterial Vasodilation | Rat Aorta | - | - | 10 to 300-fold more potent | [2] |

pD2 is the negative logarithm of the EC50 value.

Synthesis of 2-Furoyl-LIGRLO-amide

2-Furoyl-LIGRLO-amide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of amino acids to a solid support resin, followed by N-terminal modification with a 2-furoyl group and subsequent cleavage and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Orn(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

2-Furoic acid

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Orn(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Arg, Gly, Ile, Leu).

-

N-terminal Furoylation:

-

After the final Fmoc deprotection, activate 2-furoic acid using HBTU, HOBt, and DIPEA in DMF.

-

Couple the activated 2-furoic acid to the N-terminus of the peptide-resin.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Signaling Pathways of 2-Furoyl-LIGRLO-amide

Activation of PAR2 by 2-furoyl-LIGRLO-amide initiates a dual signaling cascade involving both G protein-dependent and β-arrestin-dependent pathways.

Gq/11-Mediated Pathway

The canonical signaling pathway for PAR2 involves its coupling to the Gq/11 family of G proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, resulting in the characteristic increase in intracellular calcium. DAG, in turn, activates protein kinase C (PKC).[7]

β-Arrestin-Mediated Pathway

In addition to G protein-mediated signaling, PAR2 activation also leads to the recruitment of β-arrestins.[8] β-arrestins can act as scaffold proteins, assembling signaling complexes that can lead to the activation of downstream kinases, such as extracellular signal-regulated kinases (ERK).[8] This pathway is often associated with cellular responses like migration and can be independent of G protein signaling.[8]

References

- 1. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impairment of Protease-Activated Receptor 2-Induced Relaxation of Aortas of Aged Spontaneously Hypertensive Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced Nitric Oxide Synthase Activation via Protease-Activated Receptor 2 Is Involved in the Preserved Vasodilation in Aortas from Metabolic Syndrome Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physoc.org [physoc.org]

The Structure-Activity Relationship of 2-furoyl-LIGRLO-amide: A Deep Dive into a Potent PAR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-furoyl-LIGRLO-amide, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2). Understanding the intricate relationship between the chemical structure of this peptide analog and its biological activity is crucial for the rational design of novel therapeutics targeting PAR2, a key player in inflammation, pain, and various other physiological and pathological processes.

Core Concepts: Unlocking PAR2 Activation

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor's extracellular loop II, initiating downstream signaling. Synthetic peptides that mimic this tethered ligand, such as SLIGRL-NH2, can also activate the receptor. 2-furoyl-LIGRLO-amide is a chemically modified version of this activating peptide, demonstrating significantly enhanced potency and selectivity for PAR2.[1][2]

The key structural modifications that contribute to the high affinity and efficacy of 2-furoyl-LIGRLO-amide and its analogs are:

-

N-terminal Acylation: The addition of a 2-furoyl group to the N-terminal leucine residue dramatically increases potency. This modification is thought to enhance binding affinity and may also confer resistance to degradation by aminopeptidases.[1][3]

-

C-terminal Amidation: Amidation of the C-terminal ornithine (or other amino acid) residue is another critical factor for high agonist activity.[3]

-

Amino Acid Sequence: The core LIGRLO sequence is crucial for receptor recognition and activation. Variations in this sequence can significantly impact potency and signaling bias.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the structure-activity relationship of 2-furoyl-LIGRLO-amide and related PAR2 agonists. These data are compiled from various studies and provide a basis for comparing the potency and binding affinity of different analogs.

Table 1: Binding Affinities (Ki) of 2-furoyl-LIGRL-NH2 Analogs for Human PAR2 [1]

| Compound | Sequence | Ki (nM) | Relative Binding Affinity |

| 2-furoyl-LIGRL-NH2 | 2-furoyl-Leu-Ile-Gly-Arg-Leu-NH2 | 1.10 | 155 |

| 2-furoyl-LIGKV-NH2 | 2-furoyl-Leu-Ile-Gly-Lys-Val-NH2 | - | - |

| 2-furoyl-LIGRL-OH | 2-furoyl-Leu-Ile-Gly-Arg-Leu-OH | - | - |

| 2-furoyl-LIGKV-OH | 2-furoyl-Leu-Ile-Gly-Lys-Val-OH | - | - |

| SLIGRL-NH2 | Ser-Leu-Ile-Gly-Arg-Leu-NH2 | - | - |

| SLIGKV-NH2 | Ser-Leu-Ile-Gly-Lys-Val-NH2 | - | - |

| SLIGRL-OH | Ser-Leu-Ile-Gly-Arg-Leu-OH | - | - |

| SLIGKV-OH | Ser-Leu-Ile-Gly-Lys-Val-OH | 171 | 1 |

Relative binding affinity is calculated relative to SLIGKV-OH. Data for some compounds were not available in the cited source.

Table 2: Agonist Potency (EC50) of 2-furoyl-LIGRLO-NH2 and Analogs in a Calcium Mobilization Assay [4]

| Compound | N-terminal Modification | EC50 (µM) |

| 2-furoyl-LIGRLO-NH2 | 2-furoyl | 0.84 |

| Compound 1 | 2-aminothiazol-4-yl | 1.77 |

| Compound 2 | 6-aminonicotinyl | 2.60 |

| SLIGRL-NH2 | Serine | >40 |

Table 3: Agonist Potency (EC50) of 2-furoyl-LIGRLO-amide in a Real-Time Cell Analyzer (RTCA) Assay [4]

| Compound | N-terminal Modification | EC50 (nM) |

| 2-furoyl-LIGRLO-NH2 | 2-furoyl | 138 |

| Compound 1 | 2-aminothiazol-4-yl | 142 |

| Compound 2 | 6-aminonicotinyl | 311 |

Signaling Pathways Activated by 2-furoyl-LIGRLO-amide

Activation of PAR2 by 2-furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events. These pathways are complex and can be both G protein-dependent and -independent, leading to a variety of cellular responses.

G Protein-Dependent Signaling

PAR2 primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). PAR2 can also couple to Gαi/o and Gα12/13, leading to the inhibition of adenylyl cyclase and activation of Rho GTPases, respectively.[5]

Caption: PAR2 G Protein-Dependent Signaling Pathways.

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, PAR2 can also signal through a G protein-independent pathway involving β-arrestins.[6] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, but also serves as a scaffold for the assembly of signaling complexes, leading to the activation of pathways such as the ERK1/2 MAP kinase cascade. This biased signaling can lead to distinct cellular outcomes compared to G protein-mediated pathways.[7]

Caption: PAR2 β-Arrestin-Dependent Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the intracellular calcium mobilization assay and the radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of 2-furoyl-LIGRLO-amide and its analogs to induce an increase in intracellular calcium concentration, a hallmark of Gαq-coupled receptor activation.

Workflow:

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture: Plate PAR2-expressing cells (e.g., HEK293 or KNRK cells stably expressing PAR2) in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell adherence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for the de-esterification of the Fluo-4 AM by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.

-

Compound Addition: Prepare serial dilutions of 2-furoyl-LIGRLO-amide and its analogs. Using a fluorescence plate reader equipped with an automated injector, add the compounds to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) kinetically over a period of several minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Radioligand Binding Assay

This assay directly measures the binding affinity of 2-furoyl-LIGRLO-amide and its analogs to the PAR2 receptor.

Workflow:

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize PAR2-expressing cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PAR2 agonist (e.g., [³H]2-furoyl-LIGRL-NH2) and varying concentrations of the unlabeled competitor compound (2-furoyl-LIGRLO-amide or its analogs).[1] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled PAR2 agonist.

-

Equilibrium: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The potent and selective PAR2 agonist, 2-furoyl-LIGRLO-amide, serves as a valuable pharmacological tool and a lead compound for the development of novel therapeutics. The structure-activity relationship studies have highlighted the critical role of N-terminal acylation and C-terminal amidation in enhancing its activity. A thorough understanding of its signaling pathways, both G protein-dependent and β-arrestin-mediated, is essential for predicting its physiological effects and designing biased agonists with improved therapeutic profiles. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the fascinating and complex pharmacology of PAR2.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

- 7. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of 2-furoyl-LIGRLO-amide Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects following the administration of 2-furoyl-LIGRLO-amide, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to 2-furoyl-LIGRLO-amide

2-furoyl-LIGRLO-amide is a synthetic peptidomimetic agonist of PAR2.[1][2][3] It is a modified version of the endogenous PAR2 activating peptide, SLIGRL-NH2, exhibiting significantly greater potency, selectivity, and stability in both in vitro and in vivo models.[3] Its enhanced resistance to enzymatic degradation makes it a valuable tool for studying the physiological and pathophysiological roles of PAR2 activation in living organisms.[2] This guide focuses on its demonstrated in vivo effects, primarily related to inflammation, nociception, and vascular responses.

Quantitative Data on In Vivo Effects

The administration of 2-furoyl-LIGRLO-amide elicits measurable physiological responses in a dose-dependent manner. The following tables summarize the key quantitative findings from various in vivo studies.

| In Vivo Effect | Animal Model | Dose/Concentration | Observed Effect | Reference |

| Arterial Vasodilation | Rat Aorta & Murine Femoral Arteries | 10 to 300 times more potent than SLIGRL-NH2 | Induces relaxation of pre-contracted arterial rings. | [1] |

| Vascular Smooth Muscle Hyperpolarization | Murine Small-Caliber Mesenteric Arteries | Concentration-dependent | Causes hyperpolarization of vascular smooth muscle cells. | [1] |

| Acute Itch | Wild-type Mice | 10 µg (intradermal) | Significantly increases scratching behavior. | [2] |

| Paw Edema | Rats | Not specified in abstract | Induces acute paw edema. | [4] |

| Thermal Hyperalgesia | Mice | 7.5 - 75 µg (intraplantar) | Induces thermal hyperalgesia, blocked by PAR2 antagonist. | [5] |

| Comparative Potency | Assay | Comparison | Fold Potency Increase | Reference |

| 2-furoyl-LIGRLO-amide vs. SLIGRL-NH2 | Intracellular Calcium Increase (cultured human & rat cells) | More potent | 10 to 25 times | [1][2] |

| 2-furoyl-LIGRLO-amide vs. SLIGRL-NH2 | Arterial Vasodilation & Hyperpolarization | More potent | 10 to 300 times | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key in vivo experiments involving 2-furoyl-LIGRLO-amide.

Paw Edema Induction in Rodents

This protocol is used to assess the pro-inflammatory effects of 2-furoyl-LIGRLO-amide.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to the testing environment to minimize stress-induced variability.

-

Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or calipers.

-

Compound Administration: A solution of 2-furoyl-LIGRLO-amide in a suitable vehicle (e.g., sterile saline) is injected into the plantar surface of the hind paw.[4] A control group receives an injection of the vehicle alone.

-

Post-Injection Measurements: Paw volume or thickness is measured at specific time points (e.g., 1, 2, 4, and 6 hours) after the injection.[6]

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. Data are typically expressed as the mean change in paw volume ± SEM.

Assessment of Mechanical Hyperalgesia (Von Frey Test)

This method quantifies changes in mechanical sensitivity, an indicator of pain.

-

Animal Model: Mice or rats are used.

-

Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimatize for at least 30-60 minutes.

-

Compound Administration: 2-furoyl-LIGRLO-amide is administered, typically via intraplantar injection into the hind paw.

-

Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.

-

Up-Down Method: The 50% paw withdrawal threshold is determined using the up-down method.[7][8][9][10] The test begins with a mid-range filament. If the animal withdraws its paw, a weaker filament is used for the next stimulus. If there is no withdrawal, a stronger filament is used. This process is continued until a specific pattern of responses is obtained, allowing for the calculation of the 50% withdrawal threshold.[7][8][9][10]

-

Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal. A decrease in the threshold indicates mechanical hyperalgesia.

Pruritus (Itch) Behavior Assessment

This protocol measures itch-related scratching behavior.

-

Animal Model: Male wild-type mice are typically used.

-

Acclimatization: Mice are placed in individual observation chambers and allowed to acclimate.

-

Compound Administration: 2-furoyl-LIGRLO-amide (e.g., 10 µg) is injected intradermally at the nape of the neck.[2]

-

Behavioral Observation: Immediately after injection, the number of scratches directed towards the injection site is counted for a defined period (e.g., 30 minutes).

-

Data Analysis: The total number of scratches is recorded for each animal. An increase in scratching frequency compared to a vehicle control group indicates pruritus.

Signaling Pathways and Experimental Workflows

The in vivo effects of 2-furoyl-LIGRLO-amide are mediated by the activation of PAR2 and its downstream signaling cascades.

PAR2 Signaling Pathways

Activation of PAR2 by 2-furoyl-LIGRLO-amide initiates multiple intracellular signaling pathways through the coupling of different G proteins.

References

- 1. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]

- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of 2-furoyl-LIGRLO-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream cellular targets and signaling pathways modulated by 2-furoyl-LIGRLO-amide, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades initiated by this compound.

Core Target and Mechanism of Action

2-furoyl-LIGRLO-amide is a synthetic peptide agonist that selectively binds to and activates Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3][4] Unlike endogenous activation by proteases, 2-furoyl-LIGRLO-amide directly stimulates the receptor, initiating a cascade of intracellular signaling events.[5] Its potency is noted to be 10 to 300 times greater than the reference PAR2 agonist SLIGRL-NH2 in various biological assays.[1][2]

Primary Downstream Signaling Pathways

Activation of PAR2 by 2-furoyl-LIGRLO-amide triggers several key downstream signaling pathways, primarily centered around calcium mobilization and MAP kinase activation. These pathways are integral to the diverse cellular responses elicited by this agonist.

Gq/Phospholipase C/Calcium Mobilization Pathway

The canonical signaling pathway initiated by 2-furoyl-LIGRLO-amide involves the coupling of PAR2 to the Gαq subunit of heterotrimeric G-proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i). This rapid increase in cytosolic calcium is a hallmark of PAR2 activation and serves as a primary indicator of agonist activity.[1][2][6][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 2-Furoyl-LIGRL-Amide (Protease-Activated Receptor 2 (PAR2) Agonist) - Echelon Biosciences [echelon-inc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Proteinase-Activated Receptor 2 (PAR2) Activation by 2-Furoyl-LIGRLO-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide 2-furoyl-LIGRLO-amide (also referred to as 2fLI) as a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] The development of selective agonists like 2-furoyl-LIGRLO-amide has been instrumental in elucidating the complex signaling and function of this receptor. This document details its efficacy, the experimental protocols used for its characterization, and the signaling pathways it activates.

Data Presentation: Efficacy and Potency

2-furoyl-LIGRLO-amide is a modified version of the endogenous PAR2 tethered ligand, SLIGRL-NH₂, and demonstrates significantly higher potency and selectivity.[3] Its N-terminal furoyl group modification contributes to this enhanced activity, making it one of the most potent PAR2 activators described to date.[3][4]

Table 1: Comparative Potency of 2-Furoyl-LIGRLO-amide in Functional Assays

| Assay Type | Cell/Tissue Type | Agonist | Potency (EC₅₀ / pD₂) | Relative Potency vs. SLIGRL-NH₂ | Reference |

| Intracellular Calcium Mobilization | Rat PAR2-expressing KNRK cells | 2-furoyl-LIGRLO-amide | ~0.1 µM | 25x more potent | [3] |

| Intracellular Calcium Mobilization | Human PAR2-expressing HEK293 cells | 2-furoyl-LIGRLO-amide | ~0.25 µM | 10x more potent | [3] |

| Ligand Binding (Competition) | NCTC2544-PAR2 cells | 2-furoyl-LIGRLO-amide | Kᵢ = 1.6 nM | ~100x higher affinity | [5] |

| Arterial Vasodilation | Rat Aorta | 2-furoyl-LIGRLO-amide | pD₂ = 7.0 | 10-300x more potent | [4][6] |

| Arterial Hyperpolarization | Bioassay | 2-furoyl-LIGRLO-amide | Not specified | 10-300x more potent | [3][4] |

Table 2: Downstream Effects of PAR2 Activation by 2-Furoyl-LIGRLO-amide in Human Kidney Tubular Epithelial Cells (HTEC)

| Secreted Molecule | Agonist Concentration | Maximal Response (Fold Change vs. Control) | Reference |

| TNF | 2 µM | ~30-fold | [7][8] |

| CSF2 | 2 µM | ~20-fold | [7][8] |

| MMP-9 | 2 µM | ~4-fold | [7][8] |

| PAI-1 | 2 µM | ~8-fold | [7][8] |

Signaling Pathways

Activation of PAR2 by 2-furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαq proteins, leading to calcium mobilization. However, PAR2 can also signal through other pathways, including the activation of the MAP Kinase cascade, leading to the phosphorylation of ERK1/2.

References

- 1. researchgate.net [researchgate.net]

- 2. innoprot.com [innoprot.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu [frontiersin.org]

- 8. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

G Protein-Dependent Signaling of 2-Furoyl-LIGRLO-amide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the G protein-dependent signaling pathways activated by 2-furoyl-LIGRLO-amide, a potent and selective synthetic agonist of Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the core signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers investigating PAR2 pharmacology and its implications in various physiological and pathological processes.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other cellular processes.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminal domain, which unmasks a tethered ligand that binds to the receptor and initiates signaling.[2] 2-furoyl-LIGRLO-amide is a synthetic peptide agonist that mimics this tethered ligand, allowing for the specific and potent activation of PAR2 without the need for proteolytic cleavage.[3] This guide focuses on the G protein-dependent signaling events initiated by this valuable research tool.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for 2-furoyl-LIGRLO-amide in various in vitro assays.

Table 1: Receptor Binding Affinity of 2-Furoyl-LIGRLO-amide for Human PAR2

| Parameter | Cell Line | Value | Reference |

| Kd | NCTC2544 | 122 ± 26.1 nM | [4] |

| Bmax | NCTC2544 | 180 ± 6 fmol / 3.0 x 105 cells | [4] |

| IC50 | HCT-15 | 1.10 µM | [4] |

Table 2: Functional Potency of 2-Furoyl-LIGRLO-amide in Calcium Mobilization Assays

| Parameter | Cell Line | Value | Reference |

| pD2 | Rat PAR2-expressing KNRK cells | 7.0 ± 0.1 | [1] |

| EC50 | HEK293 cells | 340 nM | [3] |

| Potency vs. SLIGRL-NH2 | Human and Rat PAR2-expressing cells | 10 to 25 times more potent | [2][5] |

| Potency vs. SLIGKV-OH | Cellular Ca2+ mobilisation assays | ~100 times more potent | [4] |

Table 3: Downstream Signaling Parameters for 2-Furoyl-LIGRLO-amide (Data Not Widely Available)

| Assay | Parameter | Cell Line | Value | Reference |

| ERK1/2 Phosphorylation | EC50 | - | Data not available | - |

| cAMP Accumulation | EC50 | - | Data not available | - |

Signaling Pathways

Activation of PAR2 by 2-furoyl-LIGRLO-amide primarily initiates signaling through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, can be activated. Furthermore, PAR2 signaling can be modulated by β-arrestins, which play a role in receptor desensitization and can also act as scaffolds for other signaling complexes.[6]

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from a method for determining the binding characteristics of radiolabeled 2-furoyl-LIGRL-NH2 to human PAR2.[4]

Materials:

-

PAR2-expressing cells (e.g., NCTC2544-hPAR2, HCT-15)

-

[³H]2-furoyl-LIGRLO-amide

-

Unlabeled 2-furoyl-LIGRLO-amide

-

Binding Buffer (e.g., serum-free medium with 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest cells and resuspend in binding buffer to a known concentration.

-

Saturation Binding:

-

In a series of tubes, add a fixed number of cells.

-

Add increasing concentrations of [³H]2-furoyl-LIGRLO-amide.

-

For non-specific binding, add a high concentration of unlabeled 2-furoyl-LIGRLO-amide to a parallel set of tubes.

-

Incubate at room temperature for 60 minutes.

-

-

Competition Binding:

-

In a series of tubes, add a fixed number of cells and a fixed concentration of [³H]2-furoyl-LIGRLO-amide.

-

Add increasing concentrations of unlabeled 2-furoyl-LIGRLO-amide or other test compounds.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration upon PAR2 activation.[1]

Materials:

-

PAR2-expressing cells

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

2-furoyl-LIGRLO-amide

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells into the microplate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells with HBSS to remove extracellular dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of 2-furoyl-LIGRLO-amide at various concentrations.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 by Western blotting following stimulation with 2-furoyl-LIGRLO-amide.

Materials:

-

PAR2-expressing cells

-

2-furoyl-LIGRLO-amide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat cells with various concentrations of 2-furoyl-LIGRLO-amide for a predetermined time (e.g., 5-15 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the image using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

PAR2-expressing cells

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

2-furoyl-LIGRLO-amide

-

Forskolin (for studying Gi coupling)

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Harvest and resuspend cells in stimulation buffer.

-

Agonist Stimulation (for Gs coupling):

-

Dispense cells into the microplate.

-

Add increasing concentrations of 2-furoyl-LIGRLO-amide.

-

Incubate for 30 minutes at room temperature.

-

-

Agonist Stimulation (for Gi coupling):

-

Dispense cells into the microplate.

-

Add increasing concentrations of 2-furoyl-LIGRLO-amide.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the ratio of the two emission wavelengths and use the standard curve to determine the cAMP concentration in each sample.

-

Plot the cAMP concentration against the agonist concentration to determine the EC50 (for Gs) or IC50 (for Gi).

-

Conclusion

2-furoyl-LIGRLO-amide is a powerful pharmacological tool for the investigation of PAR2 signaling. This technical guide provides a consolidated resource of its quantitative properties and detailed methodologies for key in vitro assays. The provided information and protocols are intended to facilitate further research into the multifaceted roles of PAR2 in health and disease, and to aid in the development of novel therapeutics targeting this receptor. Further research is warranted to fully elucidate the quantitative aspects of 2-furoyl-LIGRLO-amide's effects on downstream signaling pathways such as ERK phosphorylation and cAMP modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differential effects of beta-arrestins on the internalization, desensitization and ERK1/2 activation downstream of protease activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-furoyl-LIGRLO-amide Induced Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-furoyl-LIGRLO-amide is a potent and selective synthetic peptide agonist of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1][2][3][4] Due to its high potency, selectivity, and stability compared to the endogenous PAR2 agonist, SLIGRL-NH2, 2-furoyl-LIGRLO-amide has emerged as a critical tool for researchers studying PAR2-mediated signaling and its role in disease.[1][2][5][6] This technical guide provides an in-depth overview of the use of 2-furoyl-LIGRLO-amide in various in vitro and in vivo inflammation models, complete with detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways.

Mechanism of Action: PAR2 Activation and Downstream Signaling

2-furoyl-LIGRLO-amide activates PAR2 by mimicking the tethered ligand that is endogenously generated upon proteolytic cleavage of the receptor's N-terminus. This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families.

The activation of Gq/11 subsequently stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes. The increase in intracellular Ca2+ can be readily measured using fluorescent indicators like Fura-2 AM.

Simultaneously, the activation of G proteins and subsequent signaling cascades can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating gene expression, including that of pro-inflammatory cytokines.

In Vivo Inflammation Models

2-furoyl-LIGRLO-amide is widely used to induce acute inflammation in animal models, allowing for the investigation of PAR2's role in inflammatory processes and the evaluation of potential anti-inflammatory therapeutics.

Paw Edema Model

This model is a classic method for assessing acute inflammation, characterized by fluid accumulation and swelling at the site of injection.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Acclimatization: Animals should be acclimatized to the experimental conditions for at least one hour before the procedure.

-

Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or a digital caliper.

-

Injection: A solution of 2-furoyl-LIGRLO-amide (typically 10-100 nmol in 50 µL of sterile saline) is injected into the plantar surface of the hind paw. The contralateral paw is injected with vehicle (saline) as a control.

-

Measurement of Edema: Paw volume or thickness is measured at various time points post-injection (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: The increase in paw volume is calculated as the percentage change from the baseline measurement.

Quantitative Data:

| Compound | Dose (nmol) | Time (hours) | Paw Volume Increase (%) |

| Vehicle (Saline) | - | 4 | ~5-10 |

| 2-furoyl-LIGRLO-amide | 50 | 4 | ~40-60 |

| 2-furoyl-LIGRLO-amide | 100 | 4 | ~70-90 |

Note: These values are approximate and can vary based on the specific experimental conditions.

Thermal Hyperalgesia Model

This model assesses the development of heightened sensitivity to noxious heat, a hallmark of inflammatory pain.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable.

-

Acclimatization: Animals are placed in individual plexiglass chambers on a heated glass surface and allowed to acclimatize for at least 30-60 minutes.[5]

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[7][8]

-

Injection: 2-furoyl-LIGRLO-amide (typically 10-100 nmol in 50 µL of saline) is injected into the plantar surface of the hind paw.

-

Measurement of Hyperalgesia: Paw withdrawal latency is measured at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis: A decrease in paw withdrawal latency compared to baseline and vehicle-treated animals indicates thermal hyperalgesia.

Quantitative Data:

| Compound | Dose (nmol) | Time (minutes) | Paw Withdrawal Latency (seconds) |

| Vehicle (Saline) | - | 120 | ~10-12 |

| 2-furoyl-LIGRLO-amide | 50 | 120 | ~5-7 |

| 2-furoyl-LIGRLO-amide | 100 | 120 | ~3-5 |

Note: These values are approximate and can vary based on the specific experimental conditions.

In Vitro Inflammation Models

In vitro models are essential for dissecting the cellular and molecular mechanisms underlying 2-furoyl-LIGRLO-amide-induced inflammation.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of PAR2 by quantifying the increase in intracellular calcium concentration.

Experimental Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines endogenously or recombinantly expressing PAR2 are cultured to ~80-90% confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 1-5 µM), in a buffered salt solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C in the dark.[9][10][11][12]

-

Washing: Excess dye is removed by washing the cells with the buffered salt solution.

-

Baseline Measurement: The baseline fluorescence is recorded using a fluorescence microscope or a plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Stimulation: 2-furoyl-LIGRLO-amide is added to the cells at various concentrations, and the change in fluorescence is recorded over time.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 value.

Quantitative Data:

| Cell Line | Agonist | EC50 |

| Rat PAR2-expressing KNRK cells | 2-furoyl-LIGRLO-amide | ~100 nM |

| Human PAR2-expressing HEK293 cells | 2-furoyl-LIGRLO-amide | ~400 nM |

| Rat PAR2-expressing KNRK cells | SLIGRL-NH2 | ~2.5 µM |

Note: EC50 values can vary depending on the cell line and experimental conditions.[5][6]

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells following stimulation with 2-furoyl-LIGRLO-amide.

Experimental Protocol:

-

Cell Isolation and Culture: Primary immune cells, such as mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), are isolated and cultured.

-

Cell Stimulation: Cells are treated with various concentrations of 2-furoyl-LIGRLO-amide for a specified period (e.g., 6-24 hours). A negative control (vehicle) and a positive control (e.g., LPS) should be included.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The amount of cytokine released is quantified and compared between different treatment groups.

Quantitative Data:

| Cell Type | Stimulant | Concentration | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| BMDMs | Vehicle | - | <50 | <20 |

| BMDMs | 2-furoyl-LIGRLO-amide | 10 µM | ~300-500 | ~150-250 |

| BMDMs | LPS | 100 ng/mL | >2000 | >1000 |

Note: These values are illustrative and can vary significantly based on cell type, donor variability, and experimental conditions.

Conclusion

2-furoyl-LIGRLO-amide is an invaluable pharmacological tool for investigating the role of PAR2 in inflammation and pain. The in vivo and in vitro models described in this guide provide robust and reproducible methods for characterizing PAR2-mediated responses and for screening novel anti-inflammatory compounds. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers in both academic and industrial settings. The continued use of these models will undoubtedly further our understanding of PAR2 biology and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Operant Plantar Thermal Assay: A Novel Device for Assessing Thermal Pain Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

- 8. Exploitation of Thermal Sensitivity and Hyperalgesia in a Mouse Model of Dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 12. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols for 2-furoyl-LIGRLO-amide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-furoyl-LIGRLO-amide is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2][3][4] Its high potency and selectivity make it an invaluable tool for studying PAR2 signaling pathways and for the development of novel therapeutics targeting this receptor.[2][5]

These application notes provide detailed protocols for the use of 2-furoyl-LIGRLO-amide in cell culture, focusing on Human Embryonic Kidney 293 (HEK293) and Kirsten Normal Rat Kidney (KNRK) cells, which are commonly used models for studying PAR2 activation.[5][6][7][8]

Mechanism of Action

2-furoyl-LIGRLO-amide mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the N-terminal domain of PAR2 by proteases like trypsin.[9] Binding of 2-furoyl-LIGRLO-amide to PAR2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq/11.[10] This initiates a downstream signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a hallmark of PAR2 activation.[1][2] Subsequently, this can lead to the activation of various downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[11]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of 2-furoyl-LIGRLO-amide in various experimental systems.

Table 1: Potency of 2-furoyl-LIGRLO-amide in Calcium Signaling Assays

| Cell Line | Parameter | Value | Reference |

| Rat PAR2-expressing KNRK cells | pD2 | 7.0 | [1][4][10] |

| Human PAR2-expressing HEK293 cells | pD2 | 5.4 ± 0.1 | [12] |

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Table 2: Comparative Potency of 2-furoyl-LIGRLO-amide and SLIGRL-NH2

| Assay | Comparison | Fold Difference | Reference(s) |

| Intracellular Calcium Increase (human and rat PAR2-expressing cells) | More potent than SLIGRL-NH2 | 10 to 25 times | [2][3][4][5][13] |

| Arterial Vasodilation and Hyperpolarization | More potent than SLIGRL-NH2 | 10 to 300 times | [2][3][5] |

Experimental Protocols